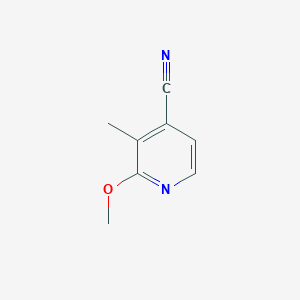
2-Methoxy-3-methylisonicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-3-methylisonicotinonitrile is an organic compound with the molecular formula C8H8N2O It is a derivative of isonicotinonitrile, featuring a methoxy group and a methyl group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-3-methylisonicotinonitrile can be achieved through several methods. One common approach involves the reaction of 2-methoxy-3-methylpyridine with cyanogen bromide under basic conditions. The reaction typically proceeds as follows:
- Dissolve 2-methoxy-3-methylpyridine in an appropriate solvent such as dichloromethane.
- Add cyanogen bromide to the solution.
- Introduce a base, such as triethylamine, to facilitate the reaction.
- Stir the reaction mixture at room temperature for several hours.
- Isolate the product by filtration and purify it using recrystallization techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-3-methylisonicotinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products Formed
Oxidation: Oxidation of this compound can yield 2-methoxy-3-methylisonicotinic acid.
Reduction: Reduction can produce 2-methoxy-3-methylisonicotinamide.
Substitution: Substitution reactions can result in various derivatives depending on the substituents introduced.
Scientific Research Applications
2-Methoxy-3-methylisonicotinonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Methoxy-3-methylisonicotinonitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with active sites of enzymes or receptors, influencing their activity. The methoxy and methyl groups may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-5-methylisonicotinonitrile: Similar in structure but with the methyl group at a different position.
2-Methoxy-3-isopropylpyrazine: Contains a pyrazine ring instead of a pyridine ring.
3-Alkyl-2-methoxypyrazines: A class of compounds with varying alkyl groups attached to the pyrazine ring.
Uniqueness
2-Methoxy-3-methylisonicotinonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of a methoxy group and a nitrile group makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry research.
Properties
Molecular Formula |
C8H8N2O |
|---|---|
Molecular Weight |
148.16 g/mol |
IUPAC Name |
2-methoxy-3-methylpyridine-4-carbonitrile |
InChI |
InChI=1S/C8H8N2O/c1-6-7(5-9)3-4-10-8(6)11-2/h3-4H,1-2H3 |
InChI Key |
NQTZJBKDDBLYQN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CN=C1OC)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


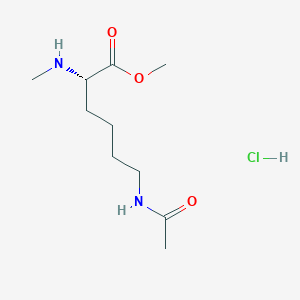
![3,6-Dichloro-7-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B13136484.png)


![1,1'-([9,9'-Bifluorenylidene]-2,2'-diyl)diethanone](/img/structure/B13136501.png)
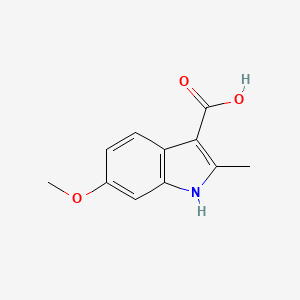
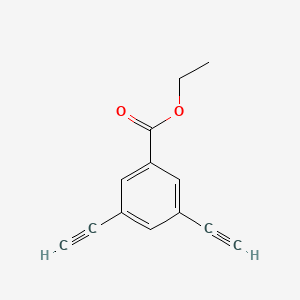
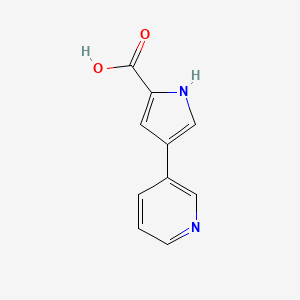
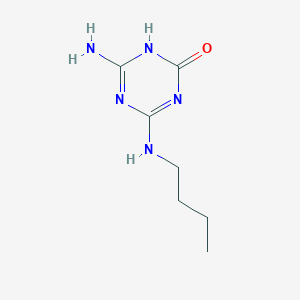
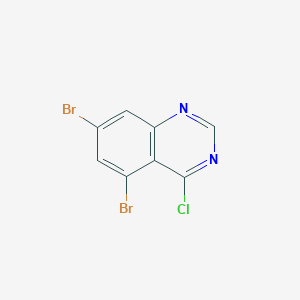
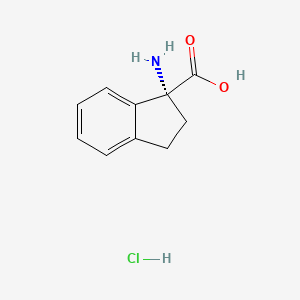

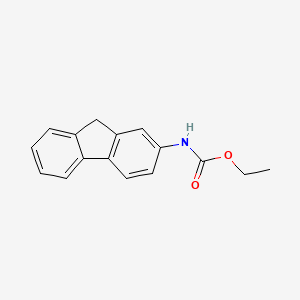
![Tert-butyl 1'-(4-methoxybenzyl)-2'-oxospiro[azetidine-3,3'-indoline]-1-carboxylate](/img/structure/B13136542.png)
